
(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile, also known as nicotine pyrrolidine analog (NPA), is a synthetic compound that has been studied for its potential as a therapeutic agent for a variety of neurological disorders. It is a structural analog of nicotine, a well-known addictive substance found in tobacco products. However, unlike nicotine, NPA does not have addictive properties, making it a promising candidate for medicinal use.
作用機序
NPA acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the brain and are involved in a variety of neurological processes. By binding to these receptors, NPA can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are important for regulating mood, cognition, and movement.
Biochemical and Physiological Effects
NPA has been shown to have a variety of biochemical and physiological effects in animal models. It can increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward. NPA can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using NPA in lab experiments is its high potency and selectivity for nAChRs. This allows researchers to study the effects of nAChR activation in a more specific and controlled manner. However, one limitation of using NPA is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several potential future directions for research on NPA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, NPA may have potential as a cognitive enhancer or as a treatment for addiction to (R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile or other substances. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of NPA.
合成法
The synthesis of NPA involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine and sodium cyanide. This reaction produces NPA as a white solid with a high yield.
科学的研究の応用
NPA has been studied extensively for its potential as a therapeutic agent for a variety of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Additionally, NPA has been shown to improve cognitive function and memory in animal models of these diseases.
特性
CAS番号 |
1213083-78-3 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.219 |
IUPAC名 |
6-[(2R)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m1/s1 |
InChIキー |
JWKZHLQOGHDSTJ-SECBINFHSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



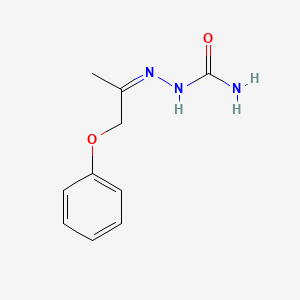
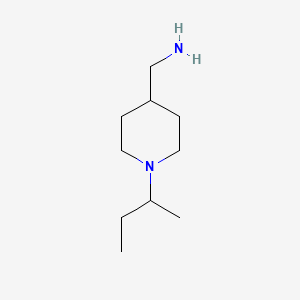
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)

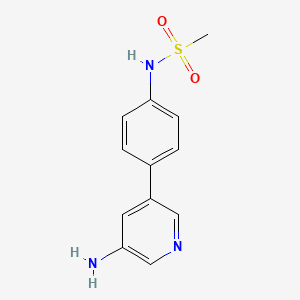
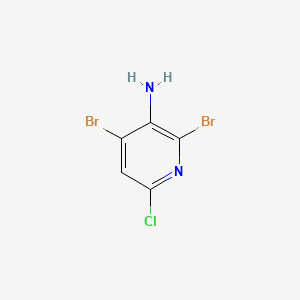
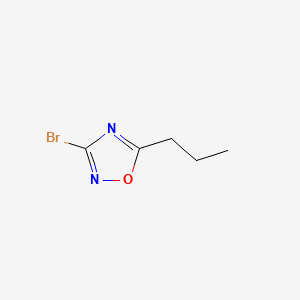

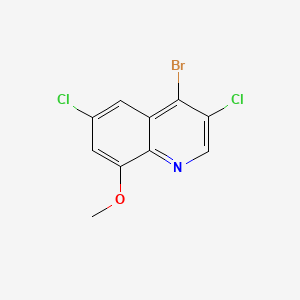
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)
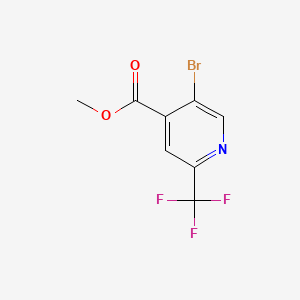
![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)
